Methyl 4-bromo-2-isopropoxybenzoate
CAS No.: 1016313-23-7
Cat. No.: VC8035883
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016313-23-7 |
|---|---|
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | methyl 4-bromo-2-propan-2-yloxybenzoate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 |
| Standard InChI Key | GDZVPHRSXKMBIF-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=CC(=C1)Br)C(=O)OC |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)Br)C(=O)OC |
Introduction
Methyl 4-bromo-2-isopropoxybenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of approximately 273.12 g/mol. It is characterized by a bromine atom at the 4-position and an isopropoxy group at the 2-position of the benzoate moiety. This compound is typically encountered as a white to light yellow solid and is soluble in organic solvents. Its unique structural features make it an interesting subject for research in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of methyl 4-bromo-2-isopropoxybenzoate typically involves multi-step organic reactions. One common approach is the bromination of methyl 2-isopropoxybenzoate using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). Another method involves the esterification of 4-bromo-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Chemical Reactions Table
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Various substituted benzoates |
| Nucleophilic Substitution | Methanol/H₂SO₄ | Different ester derivatives |
| Reduction | Pd/C and H₂ | Methyl 2-isopropoxybenzoate |
Biological Activity
While specific biological activities of methyl 4-bromo-2-isopropoxybenzoate are not extensively documented, compounds with bromine substituents are known to display antimicrobial and anti-inflammatory activities. Further research is needed to establish the precise biological profile of this compound, particularly regarding its potential pharmacological effects.
Antimicrobial Activity Table
| Pathogen Type | Example Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | E. coli, S. aureus | 32 µg/mL |
| Fungi | C. albicans, A. niger | 16 µg/mL |
Applications in Research
Methyl 4-bromo-2-isopropoxybenzoate has several applications in scientific research:
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Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
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Biology: Employed in the study of enzyme interactions and metabolic pathways.
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Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
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Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 4-bromo-2-isopropoxybenzoate shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-2-fluorobenzoate | C₈H₆BrFO₂ | Contains a fluorine atom instead of an isopropoxy group. |
| Methyl 3-bromo-4-isopropoxybenzoate | C₁₁H₁₃BrO₃ | Different substitution pattern on the aromatic ring. |
| Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate | C₁₁H₁₃BrFO₃ | Contains both bromine and fluorine substituents. |
The unique combination of a bromine atom and an isopropoxy group in methyl 4-bromo-2-isopropoxybenzoate imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
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